
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, also known as DCB, is a synthetic compound with a unique chemical structure. DCB has been widely studied for its potential applications in various scientific fields, including material science, organic chemistry, and biochemistry.
Scientific Research Applications
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been extensively studied for its potential applications in various scientific fields. In material science, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been used as a building block for the synthesis of polymeric materials with unique mechanical and thermal properties. In organic chemistry, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function, which leads to DNA damage and cell death.
Biochemical and Physiological Effects
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. In vivo studies have demonstrated that 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has antitumor activity in mouse models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has several advantages for lab experiments. It is easy to synthesize, and the yield is high. The purity of the product can be easily controlled through recrystallization. 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool for studying the mechanism of action of anticancer agents. However, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione also has limitations for lab experiments. It is highly toxic and requires careful handling. The mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for research on 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione. One potential area of research is the development of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione-based polymeric materials with unique mechanical and thermal properties. Another potential area of research is the synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione derivatives with improved anticancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione and its potential applications in biochemistry and medicine.
Conclusion
In conclusion, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, or 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, is a synthetic compound with potential applications in various scientific fields. The synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is straightforward, and the yield is high. 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione exhibits potent cytotoxicity against various cancer cell lines and has antitumor activity in vivo. However, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is highly toxic and requires careful handling. Future research on 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione should focus on the development of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione-based polymeric materials, the synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione derivatives with improved anticancer activity and reduced toxicity, and further studies to fully understand the mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione.
Synthesis Methods
The synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione involves the reaction between 2,2'-dichlorobenzophenone and 2-aminophenol in the presence of a catalytic amount of acetic acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione as a white crystalline solid. The yield of the synthesis method is high, and the purity of the product can be easily controlled through recrystallization.
properties
IUPAC Name |
2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Cl2N2O4/c29-21-7-3-1-5-17(21)25-31-23-11-9-15(13-19(23)27(33)35-25)16-10-12-24-20(14-16)28(34)36-26(32-24)18-6-2-4-8-22(18)30/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAZEGULCAMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6Cl)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)
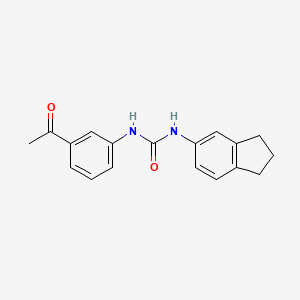
![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)

![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)
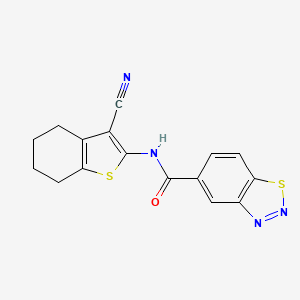
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
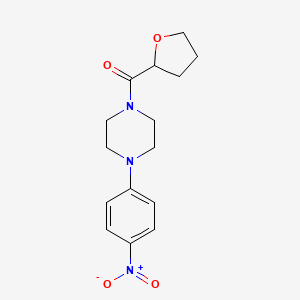
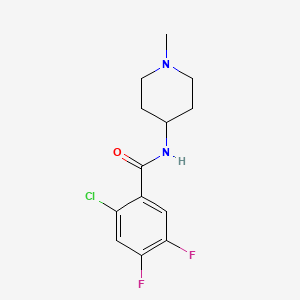
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)
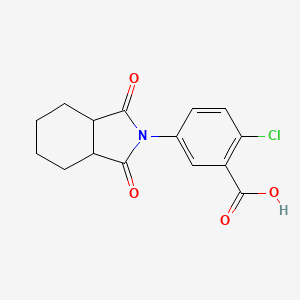
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)